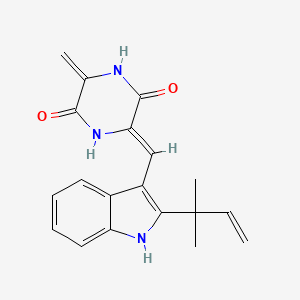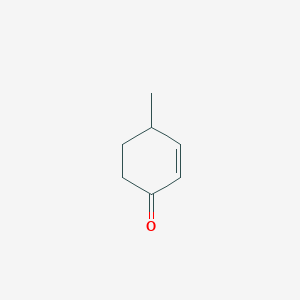
4-Methylcyclohex-2-en-1-one
Vue d'ensemble
Description
4-Methylcyclohex-2-en-1-one is a chemical compound with the CAS Number: 5515-76-4 . It has a molecular weight of 110.16 . The IUPAC name for this compound is 4-methyl-2-cyclohexen-1-one .
Synthesis Analysis
A three-step synthesis of ®- (+)-4-methylcyclohex-2-ene-1-one from ®- (+)-pulegone, proceeding in 44% overall yield, has been described . The sequence comprises vinyl triflate formation, site-selective ozonolysis, and reduction .Molecular Structure Analysis
The molecular structure of 4-Methylcyclohex-2-en-1-one consists of a six-membered cyclohexene ring with a methyl group attached to the 4th carbon and a ketone functional group attached to the 1st carbon .Chemical Reactions Analysis
There are two possible enol forms of this compound . Being an enol is not intrinsically more stable than being a ketone, but with a strong base, you can deprotonate the system . The enolate will then be more stable .Physical And Chemical Properties Analysis
4-Methylcyclohex-2-en-1-one is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Optical Resolution and Stereochemistry
- Optical Resolution and Derivatives : 4-Methylcyclohex-2-en-1-one and its derivatives have been studied for optical resolution, a process vital for obtaining optically pure enantiomers. This has been achieved using tartaric acid-derived host compounds, revealing potential applications in stereochemistry and pharmaceutical synthesis (Toda, Miyamoto, & Ohta, 1994).
- Stereochemistry in Dimerization : The compound's stereochemistry, particularly in dimerization reactions, has been elucidated through studies, contributing to a deeper understanding of its chemical behavior and potential applications in synthesizing complex organic molecules (Gurst, Miller, & McPhail, 1980).
Pheromone Research and Pest Management
- Pheromone Identification and Management : Research has identified derivatives of 4-Methylcyclohex-2-en-1-one as pheromones in certain beetle species. This discovery has been leveraged in developing pheromone-based management strategies for pest control, particularly in forestry (Ross, 2020).
Synthesis and Chemical Properties
- Synthesis and Mesomorphic Properties : The synthesis of derivatives of 4-Methylcyclohex-2-en-1-one and their mesomorphic properties have been explored, indicating potential applications in material science and liquid crystal technology (Bezborodov & Lapanik, 1992).
- Catalytic and Enantioselective Approaches : Studies have demonstrated the use of 4-Methylcyclohex-2-en-1-one in catalytic and enantioselective syntheses, highlighting its utility in producing stereochemically complex organic compounds (Meister, Sauter, & Bräse, 2013).
Environmental and Ecological Implications
- Pheromone Ecology : The compound's role as a pheromone in the ecology of certain beetle species suggests its importance in understanding and potentially manipulating insect behavior for ecological research and management (Libbey, Oehlschlager, & Ryker, 1983).
Advanced Organic Chemistry and Synthesis
- Complex Organic Synthesis : The compound has been used in complex organic synthesis processes, indicating its versatility and utility in creating a variety of structurally diverse molecules (Tun & Herzon, 2012).
- Functionalized Cyclohexenones : Its use in the synthesis of functionalized cyclohexenones, crucial intermediates in natural product synthesis, demonstrates its significance in organic chemistry (Ferrer & Margaretha, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNPTXBQXBXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohex-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic pathways for 4-Methylcyclohex-2-en-1-one?
A1: Several synthetic routes have been explored for 4-Methylcyclohex-2-en-1-one. One approach utilizes 4-methylanisole as a starting material. [, ] This method involves a multi-step synthesis including epoxidation, isomerization, Grignard reaction, and dehydration steps. [, ] Another method uses a regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one to generate the desired product. []
Q2: Has the Diels-Alder reactivity of compounds structurally similar to 4-Methylcyclohex-2-en-1-one been investigated?
A2: Yes, research has investigated the Diels-Alder reactivity of related compounds. For instance, while 2-ethenyl-4,4-ethylenedioxy-1-methylcyclohex-1-ene did not undergo Diels-Alder reactions even under high pressure and Lewis acid catalysis, the isomer 1-ethenyl-3,3-ethylenedioxy-6-methylcyclohex-1-ene successfully reacted with 4-phenyl-1,2,4-triazoline-3,5-dione to form the expected Diels-Alder adduct. []
Q3: Can 4-Methylcyclohex-2-en-1-one be used as a building block in organic synthesis?
A3: Yes, 4-Methylcyclohex-2-en-1-one serves as a versatile building block in organic synthesis. For instance, its reactivity with 2-methylcyclopentane-1,3-dione under different conditions led to the formation of various complex cyclic compounds. [] Additionally, attempts to utilize its reactivity in conjugate Michael addition reactions with compounds like methyl 1β-t-butoxy-7aβ-methyl-5-oxo-1,2,3,3aα,4β,6,7,7a-octahydro-indene-4-carboxylate highlight its potential in building complex molecular structures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)
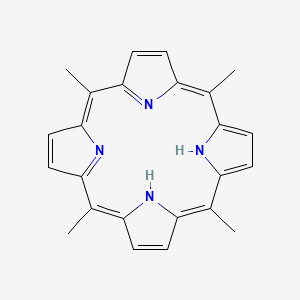
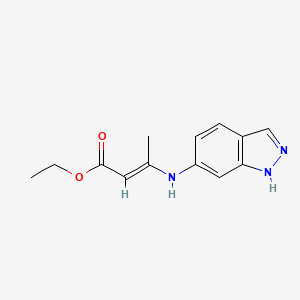
![2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3144341.png)
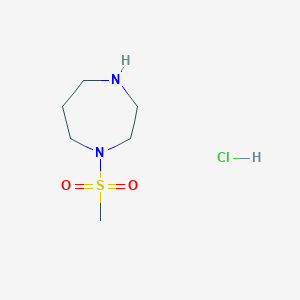
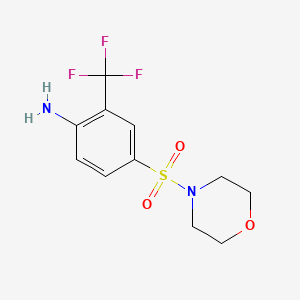

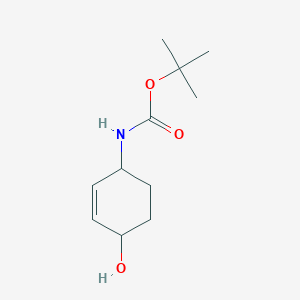
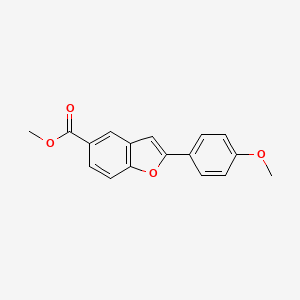
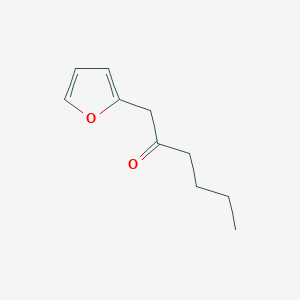
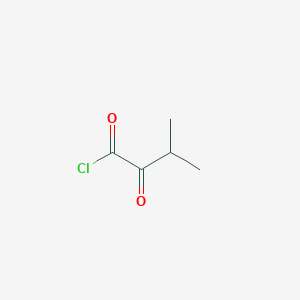
![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)
